![molecular formula C19H19N5O2 B15080720 5-(4-ethoxyphenyl)-4-methyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15080720.png)
5-(4-ethoxyphenyl)-4-methyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4-ETHOXY-PH)4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE is a complex organic compound with the molecular formula C19H19N5O2 and a molecular weight of 349.396 g/mol . This compound is part of a class of pyrazole derivatives, which are known for their diverse chemical and biological activities .
Preparation Methods
The synthesis of 5(4-ETHOXY-PH)4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE typically involves the reaction of 5(4-ETHOXY-PH)4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID with pyridin-4-ylmethylene-hydrazide under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
5(4-ETHOXY-PH)4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5(4-ETHOXY-PH)4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5(4-ETHOXY-PH)4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
5(4-ETHOXY-PH)4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE can be compared with other similar compounds, such as:
5(4-ETHOXY-PH)4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE: This compound has a similar structure but with a different position of the pyridinyl group.
5(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BR-BENZYLIDENE)-HYDRAZIDE: This compound contains a bromine atom, which may alter its chemical and biological properties.
The uniqueness of 5(4-ETHOXY-PH)4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-3-26-16-6-4-15(5-7-16)17-13(2)18(23-22-17)19(25)24-21-12-14-8-10-20-11-9-14/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
MXVABZJRNXUOEQ-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
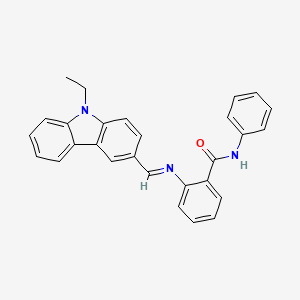
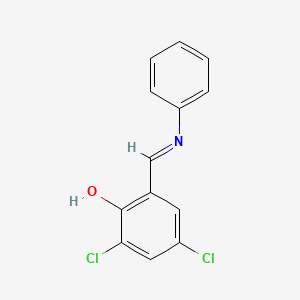
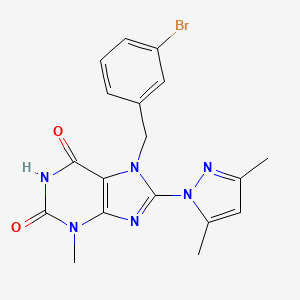
![[1-(4-Ethoxy-3-methoxyphenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B15080658.png)
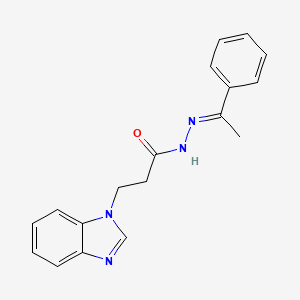
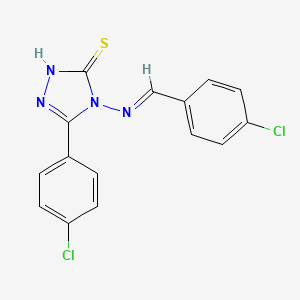
![1-(9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B15080680.png)
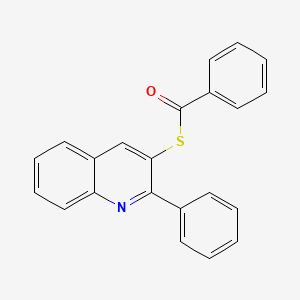
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B15080698.png)
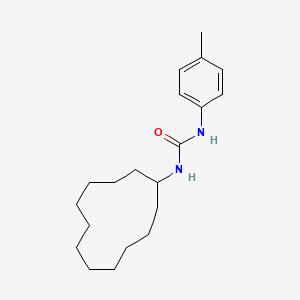
![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15080702.png)
![4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B15080730.png)
